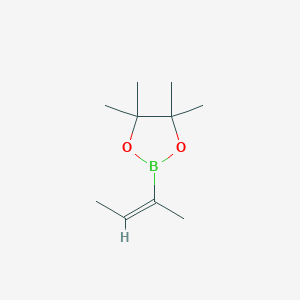

(E)-2-(But-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

2-[(E)-but-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19BO2/c1-7-8(2)11-12-9(3,4)10(5,6)13-11/h7H,1-6H3/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEZPWTQUZJEVQF-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(=CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C(=C\C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20533229 | |

| Record name | 2-[(2E)-But-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20533229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91890-02-7 | |

| Record name | 2-[(2E)-But-2-en-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20533229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-2-Buten-2-ylboronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(But-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester with an alkene. One common method is the hydroboration of (E)-but-2-en-2-yl with a boron-containing reagent such as bis(pinacolato)diboron. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, under mild conditions. The reaction proceeds via the addition of the boron reagent to the double bond of the alkene, followed by cyclization to form the dioxaborolane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the concentration of reactants. Purification steps, such as distillation or recrystallization, are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(But-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or boronates.

Reduction: The compound can be reduced to form borohydrides.

Substitution: The boron atom can participate in substitution reactions, where the dioxaborolane ring is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Halogenated compounds or organometallic reagents are often used under mild conditions.

Major Products

Oxidation: Boronic acids or boronates.

Reduction: Borohydrides.

Substitution: Various substituted boron compounds depending on the reagents used.

Scientific Research Applications

Organic Synthesis

1.1 Cross-Coupling Reactions

This compound acts as a versatile reagent in various cross-coupling reactions, such as Suzuki-Miyaura coupling. It serves as a boron source for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules. The presence of the dioxaborolane structure stabilizes the boron atom, enhancing its reactivity in coupling processes .

1.2 Synthesis of Boronates

The compound can be utilized to prepare boronate esters from alcohols and phenols. These boronates are crucial intermediates in organic synthesis and are often used in the preparation of pharmaceuticals and agrochemicals .

Medicinal Chemistry

2.1 Anticancer Agents

Research has shown that derivatives of this compound exhibit anticancer properties. By modifying the compound's structure, scientists can enhance its efficacy against various cancer cell lines . The ability to selectively target cancer cells while minimizing effects on healthy cells is a key area of ongoing research.

2.2 Drug Delivery Systems

The compound's unique chemical properties allow it to be integrated into drug delivery systems. Its boron content can facilitate the transport of therapeutic agents to specific sites within the body, improving treatment outcomes for diseases such as cancer and inflammatory disorders .

Material Science

3.1 Polymer Chemistry

In material science, this compound is used to create functionalized polymers. These polymers can exhibit enhanced mechanical properties and thermal stability due to the incorporation of boron into their structure . The versatility of this compound allows for tailoring materials for specific applications such as coatings and adhesives.

3.2 Nanotechnology

The compound has potential applications in nanotechnology for the development of boron-based nanomaterials. These materials can be used in sensors and electronic devices due to their unique electronic properties and stability under various conditions .

Case Studies

Mechanism of Action

The mechanism of action of (E)-2-(But-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the transfer of the organic group to the coupling partner. This process involves the formation and breaking of bonds, leading to the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Stereoisomeric Comparison: (E)- vs. (Z)-Isomers

The (Z)-isomer of this compound (CAS 91890-00-5) shares the same molecular formula but differs in stereochemistry. Key distinctions include:

- Synthetic Accessibility : The (Z)-isomer requires specialized hydroboration conditions and is commercially available at a higher cost (e.g., $165/50 mg vs. the (E)-isomer’s lower cost), reflecting its synthetic complexity .

- Stability : The (E)-isomer is sterically favored, reducing decomposition risks during storage or reactions compared to the (Z)-isomer .

Substituent-Driven Comparisons

Table 1: Key Structural and Functional Differences

Reactivity and Stability Trends

Biological Activity

(E)-2-(But-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound with significant potential in various biological applications. Its unique structure and reactivity make it a valuable candidate for research in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 91890-02-7

- Molecular Formula : C14H27BO2

- Molecular Weight : 238.174 g/mol

The biological activity of this compound primarily revolves around its ability to form boronic acid esters. This property is crucial in various biochemical pathways:

- Borylation Reactions : This compound acts as a reagent in the borylation of arenes and other substrates, facilitating the formation of arylboronic esters. This process is essential in organic synthesis and medicinal chemistry for developing new compounds with enhanced biological activity .

- Interaction with Biological Targets : The compound has been studied for its interactions with enzymes and receptors. For instance, it may inhibit specific enzymes involved in metabolic pathways or act as a ligand for biological receptors .

Antiviral Properties

Recent studies have highlighted the potential of this compound as an antiviral agent. For example:

- HCV NS5B Inhibition : Research indicates that derivatives of this compound can inhibit the Hepatitis C virus (HCV) NS5B polymerase. In vitro assays have shown that certain analogs exhibit low micromolar EC50 values against HCV .

Anticancer Activity

The compound's ability to modulate cellular pathways has led to investigations into its anticancer properties:

- Cell Proliferation Inhibition : Studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines by inducing apoptosis through various signaling pathways .

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing novel derivatives of this compound to evaluate their biological activities. The synthesized compounds were tested against several cancer cell lines and showed promising results in terms of cytotoxicity and selectivity.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A | MCF7 | 12 | Apoptosis induction |

| B | HeLa | 8 | Cell cycle arrest |

| C | A549 | 15 | Inhibition of migration |

Case Study 2: Antiviral Activity

In another study assessing the antiviral potential of organoboron compounds including (E)-2-(But-2-en-2-y)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane against HCV:

| Compound | EC50 (nM) | Selectivity Index |

|---|---|---|

| D | 50 | >100 |

| E | 30 | >150 |

These findings suggest that modifications to the boron-containing scaffold can enhance antiviral activity while maintaining low toxicity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for achieving high-purity (E)-2-(But-2-en-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

- Methodology : Utilize palladium- or iridium-catalyzed borylation reactions under inert conditions (e.g., argon) to minimize oxidation. For purification, employ flash column chromatography with silica gel and hexane/ethyl acetate gradients (70:30 to 95:5) to isolate the boronic ester. Monitor reaction progress via TLC (Rf ~0.4 in hexane:EtOAc 8:2) . Ensure stoichiometric control of the butenyl precursor to avoid dimerization byproducts.

Q. How can spectroscopic techniques (NMR, IR, X-ray) confirm the structure and stereochemistry of this compound?

- Methodology :

- ¹¹B NMR : Expect a peak near δ 30–35 ppm, consistent with sp² boron environments in dioxaborolanes .

- ¹H/¹³C NMR : Identify the (E)-butenyl group via coupling constants (J = 12–16 Hz for trans-vinylic protons) and methyl resonances at δ 1.0–1.3 ppm (tetramethyl dioxaborolane) .

- X-ray Crystallography : Resolve the E-configuration and planarity of the boronic ester ring using single-crystal diffraction .

Q. What are the common cross-coupling reactions involving this boronic ester?

- Methodology : Primarily employ Suzuki-Miyaura couplings with aryl/heteroaryl halides (e.g., bromopyridines) under Pd(PPh₃)₄ catalysis. Optimize base selection (e.g., K₂CO₃ for aqueous conditions, CsF for anhydrous systems) to enhance coupling efficiency. For photoredox applications, pair with Ir(ppy)₃ catalysts under blue LED irradiation to activate C–H bonds in carbonyl substrates .

Advanced Research Questions

Q. How does the (E)-butenyl substituent influence reactivity in stereoselective transformations?

- Methodology : Compare the E-isomer’s reactivity with the Z-isomer in allylation or Diels-Alder reactions. Use DFT calculations to model transition states and quantify steric/electronic effects from the substituent’s geometry. Experimental kinetic studies under varying temperatures (0–80°C) can reveal configurational stability during catalysis .

Q. What are the stability profiles of this compound under acidic, basic, or thermal conditions?

- Methodology :

- Acidic Conditions : Monitor decomposition (e.g., B–O bond cleavage) in HCl/THF mixtures via ¹H NMR.

- Thermal Stability : Conduct TGA analysis (heating rate: 10°C/min) to identify decomposition thresholds (>150°C typical for dioxaborolanes) .

- Storage : Store at –20°C under argon to prevent hydrolysis; use molecular sieves in solvents to prolong shelf life .

Q. How can mechanistic studies resolve contradictions in catalytic cycles involving this boronic ester?

- Methodology : Employ isotopic labeling (e.g., ¹⁰B/¹¹B) to trace boron transfer pathways in cross-couplings. Use operando IR spectroscopy to detect transient intermediates (e.g., boronate complexes). For photoredox systems, EPR spectroscopy can identify radical species generated during Ir-catalyzed reactions .

Q. What strategies mitigate side reactions when integrating sensitive functional groups (e.g., alkenes) into synthetic workflows?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.